5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines a naphthalene ring, an oxazole ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methoxypropylamine, naphthalene derivatives, and various catalysts to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and naphthalene-containing molecules. Examples include:
- 2-(Naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
- 5-(Amino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
Uniqueness
What sets 5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
5-(3-methoxypropylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-11-5-10-20-18-16(12-19)21-17(23-18)15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9,20H,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGINRITOIXJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847859-27-2 |
Source
|
Record name | 5-[(3-methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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